molecular formula C19H17N3O3 B2764287 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide CAS No. 2093692-25-0

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide

Cat. No.: B2764287
CAS No.: 2093692-25-0
M. Wt: 335.363
InChI Key: OKVHUFBKNUGNKQ-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a tetrahydronaphthalene ring, and a nitrophenyl acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized with a cyano group

  • Step 1: Synthesis of 2-cyano-1,2,3,4-tetrahydronaphthalene

      Reagents: Naphthalene, hydrogen cyanide, and a suitable catalyst.

      Conditions: High-pressure hydrogenation followed by cyanation.

  • Step 2: Formation of 2-(3-nitrophenyl)acetamide

      Reagents: 3-nitrobenzoyl chloride and acetic anhydride.

      Conditions: Acylation reaction under anhydrous conditions.

  • Step 3: Coupling Reaction

      Reagents: 2-cyano-1,2,3,4-tetrahydronaphthalene and 2-(3-nitrophenyl)acetamide.

      Conditions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of naphthoquinone derivatives.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

  • Reduction: The nitro group in the compound can be reduced to an amine.

      Reagents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

      Conditions: Mild to moderate temperatures.

  • Substitution: The cyano group can participate in nucleophilic substitution reactions.

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Basic medium.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and nitro groups suggests possible interactions with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity, targeting specific pathways involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The cyano and nitro groups could play crucial roles in binding to the target molecule, either through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(4-nitrophenyl)acetamide
  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-13-19(9-8-15-5-1-2-6-16(15)12-19)21-18(23)11-14-4-3-7-17(10-14)22(24)25/h1-7,10H,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHUFBKNUGNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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